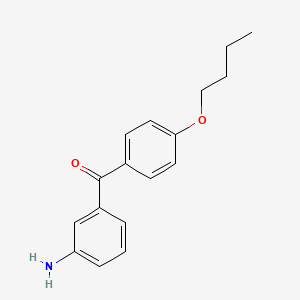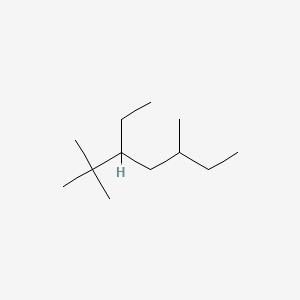![molecular formula C13H10ClN3O2 B14563219 Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate CAS No. 61679-74-1](/img/structure/B14563219.png)
Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a cyano group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-chlorobenzylamine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by other nucleophiles.
Reduction: The compound can be reduced to form amines or other derivatives.
Oxidation: Oxidative conditions can lead to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride can yield primary amines, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: Similar in structure but with different substituents.
Ethyl 2-cyano-3-phenylprop-2-enoate: Another related compound with a phenyl group instead of a chlorophenyl group.
Uniqueness
Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate is unique due to the presence of both a chlorophenyl group and a cyano group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
61679-74-1 |
|---|---|
Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-N-cyanoanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)10(7-15)8-17(9-16)12-6-4-3-5-11(12)14/h3-6,8H,2H2,1H3 |
InChI Key |
DIHOMRUKPYUQNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C#N)C1=CC=CC=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile](/img/structure/B14563137.png)
![Acetic acid;3-[dimethyl(trityl)silyl]oxy-2,2-dimethylpropan-1-ol](/img/structure/B14563143.png)

![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,7]naphthyridin-6(5H)-one](/img/structure/B14563156.png)
![1-Ethenyl-4-[4-(4-phenoxyphenoxy)phenoxy]benzene](/img/structure/B14563159.png)

![2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14563173.png)

![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)




![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)
